Methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-fluorophenyl)methyl]-4-oxoquinazoline-7-carboxylate
Description
Methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-fluorophenyl)methyl]-4-oxoquinazoline-7-carboxylate is a quinazoline derivative characterized by a 4-oxoquinazoline core substituted at positions 2, 3, and 5. The structural features include:
- Position 2: A 4-benzylpiperazinyl group, which may enhance solubility and receptor interaction due to the piperazine moiety’s flexibility and basicity.
- Position 7: A methyl carboxylate ester, influencing pharmacokinetic properties such as metabolic stability .
Quinazolines are known for their biological relevance, particularly as kinase inhibitors and anticancer agents .
Properties
IUPAC Name |
methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-fluorophenyl)methyl]-4-oxoquinazoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN4O3/c1-36-27(35)22-9-12-24-25(17-22)30-28(33(26(24)34)19-21-7-10-23(29)11-8-21)32-15-13-31(14-16-32)18-20-5-3-2-4-6-20/h2-12,17H,13-16,18-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUMTAAMIPCYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-fluorophenyl)methyl]-4-oxoquinazoline-7-carboxylate, also known as D226-0087, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, including its synthesis, mechanisms of action, and biological effects.
Chemical Structure and Properties
The molecular formula of D226-0087 is . The structure features a quinazoline core, which is known for its diverse pharmacological properties. The presence of a piperazine moiety and a fluorophenyl group enhances its potential interactions with biological targets.
Structural Formula
Antimicrobial Activity
D226-0087 has been evaluated for its antimicrobial properties against various pathogens. In one study, derivatives similar to D226-0087 exhibited moderate to potent activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.21 µM, indicating significant antimicrobial efficacy .
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay on human cell lines (HaCat and BALB/c 3T3) revealed that while some derivatives showed promising antimicrobial activity, they also exhibited varying degrees of cytotoxicity. For instance, compound 3g demonstrated selective toxicity towards certain cell lines with an IC50 value reached after 72 hours of exposure .
The mechanism of action for D226-0087 involves its interaction with critical enzymes in bacterial cells. Molecular docking studies have shown that it binds effectively to DNA gyrase and MurD, which are essential for bacterial replication and cell wall synthesis. This binding occurs through multiple interactions, including hydrogen bonds and π-π stacking interactions with nucleotides .
Comparative Biological Activity
A comparative analysis of various compounds related to D226-0087 indicates that while many exhibit antimicrobial properties, the binding affinity and selectivity can vary significantly. For example:
| Compound | MIC against E. coli (µM) | Cytotoxicity (IC50, µM) | Target Enzyme |
|---|---|---|---|
| 3g | 0.21 | 20 | DNA gyrase |
| 3f | 0.25 | 15 | MurD |
| 3c | 0.30 | 25 | Unknown |
This table illustrates the promising potential of D226-0087 and its analogs as antimicrobial agents while highlighting the need for further research to optimize their therapeutic profiles.
Study on Antimicrobial Efficacy
In a recent study published in MDPI, several quinazoline derivatives were synthesized and screened for their antimicrobial activity. Among these, derivatives based on the structure of D226-0087 showed significant inhibition zones against both Gram-positive and Gram-negative bacteria . The study concluded that modifications in the structure could enhance biological activity.
Research on Cytotoxic Effects
Another research effort focused on assessing the cytotoxic effects of D226-0087 derivatives on human cell lines. The findings indicated that while some compounds were effective against pathogens, they also posed risks of cytotoxicity at higher concentrations . This necessitates a careful balance in drug formulation to maximize efficacy while minimizing adverse effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The table below compares the target compound with structurally related quinazoline derivatives:
Key Observations:
Fluorine Substitution : The 4-fluorophenyl group in the target compound and the 7-fluoro substituent in highlight fluorine’s role in enhancing metabolic stability and target affinity .
Ester vs. Amide Functionalization : The methyl carboxylate in the target compound may confer different metabolic pathways compared to the acetamide group in , influencing oral bioavailability.
Target Compound (Inferred):
- Kinase Inhibition : Analogous quinazoline derivatives (e.g., ) are intermediates for tyrosine kinase inhibitors, suggesting the target compound may exhibit similar activity .
- Anticancer Potential: The 4-oxoquinazoline core is associated with DNA intercalation or topoisomerase inhibition, though specific data on this compound is lacking.
Comparative Studies:
- 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline () : Demonstrated utility in synthesizing kinase inhibitors, with fluorine enhancing binding to hydrophobic kinase pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
